molecular formula C24H28N4O2 B4372863 N~3~,N~5~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4372863
M. Wt: 404.5 g/mol
InChI Key: DPCYLKKHPPKYTA-UHFFFAOYSA-N
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Description

N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with isopropylphenyl groups and carboxamide functionalities, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylphenylamine with methyl pyrazole-3,5-dicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-isopropylphenyl)urea: Similar in structure but lacks the pyrazole ring.

    N-benzyl-N-isopropyl-N’-[4-(trifluoromethoxy)phenyl]urea: Contains different substituents and functional groups.

Uniqueness

N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its combination of the pyrazole ring with isopropylphenyl and carboxamide groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-methyl-3-N,5-N-bis(4-propan-2-ylphenyl)pyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-15(2)17-6-10-19(11-7-17)25-23(29)21-14-22(28(5)27-21)24(30)26-20-12-8-18(9-13-20)16(3)4/h6-16H,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCYLKKHPPKYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,N~5~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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